3-Methylbenzo[d]isoxazol-5-ol
CAS No.: 214760-36-8
Cat. No.: VC3960973
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214760-36-8 |
|---|---|
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 3-methyl-1,2-benzoxazol-5-ol |
| Standard InChI | InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3 |
| Standard InChI Key | OMQUVKBATLSLCG-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=C1C=C(C=C2)O |
| Canonical SMILES | CC1=NOC2=C1C=C(C=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 3-methylbenzo[d]isoxazol-5-ol consists of a benzisoxazole scaffold—a benzene ring fused to an isoxazole ring. The isoxazole moiety contains oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to its electron-deficient nature. The hydroxyl group at position 5 enhances solubility in polar solvents, while the methyl group at position 3 introduces steric bulk, influencing reactivity and interaction with biological targets .
Key Structural Features:
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Hydroxyl Group: Participates in hydrogen bonding, affecting pharmacokinetic properties such as absorption and distribution.
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Methyl Substituent: Modulates lipophilicity, impacting membrane permeability and metabolic stability.
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Aromatic System: Facilitates π-π stacking interactions with proteins and nucleic acids .
Spectroscopic Characterization
The compound has been characterized using advanced spectroscopic techniques:
These data confirm the compound’s identity and purity, essential for reproducibility in synthetic and pharmacological studies .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 3-methylbenzo[d]isoxazol-5-ol typically involves cyclization reactions. One approach utilizes the condensation of 5-hydroxy-3-methyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by reduction and ring closure . Alternative methods employ transition metal-catalyzed cross-coupling to introduce substituents selectively .
Example Reaction Scheme:
Green Chemistry Approaches
Recent advancements emphasize solvent-free reactions and microwave-assisted synthesis to improve yields (up to 78%) and reduce environmental impact . Catalytic systems using ionic liquids or recyclable catalysts are under investigation to enhance atom economy .
Pharmacological Applications
Anticancer Activity
Derivatives of 3-methylbenzo[d]isoxazol-5-ol exhibit potent inhibition of epigenetic regulators. For instance, 5-imidazole-3-methylbenz[d]isoxazole derivatives (e.g., Y16524) inhibit the CBP/p300 bromodomain with IC₅₀ values as low as 0.01 μM, showing efficacy against acute myeloid leukemia (AML) cell lines (IC₅₀ = 0.26–0.49 μM) . Mechanistic studies suggest these compounds disrupt protein-protein interactions critical for oncogene expression .
Neuroprotective Effects
Preliminary studies on related benzisoxazoles indicate modulation of GABAₐ receptors, suggesting potential applications in treating anxiety and epilepsy . Further structure-activity relationship (SAR) studies are needed to optimize selectivity and potency.
Future Research Directions
Targeted Drug Delivery
Incorporating 3-methylbenzo[d]isoxazol-5-ol into nanoparticle-based delivery systems could enhance bioavailability and reduce off-target effects. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are promising candidates due to their biocompatibility and controlled release properties .
Computational Modeling
Molecular dynamics simulations and quantum mechanical calculations can predict binding affinities for novel targets, accelerating lead optimization .
Structural Diversification
Introducing electron-withdrawing groups (e.g., halogens) at the 4-position may improve metabolic stability and target engagement. Hybrid molecules combining benzisoxazole with quinoline or indole moieties warrant exploration .
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